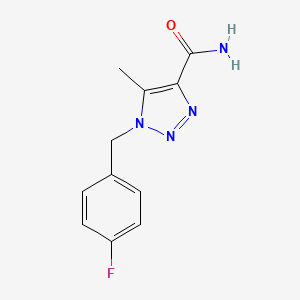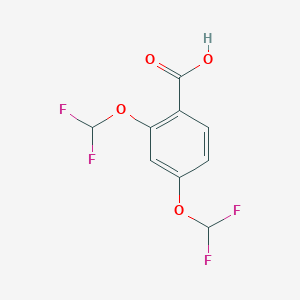![molecular formula C15H25N3O3 B2523414 N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849056-18-4](/img/structure/B2523414.png)
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic organic compound. Its structure includes a spirocyclic core, which is a unique feature that can influence its chemical properties and potential applications. This compound may be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: To form the spirocyclic structure.
Amidation reactions: To introduce the acetamide group.
Alkylation reactions: To introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: To enhance reaction efficiency.
Continuous flow synthesis: For scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Potentially altering the spirocyclic core or the acetamide group.
Reduction: Modifying the functional groups.
Substitution: Replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the original molecule.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic compounds: Such as spirooxindoles or spirocyclic lactams.
Acetamide derivatives: Such as N-alkylacetamides or N-arylacetamides.
Uniqueness
N-(tert-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to its specific combination of a spirocyclic core and functional groups, which can impart distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
N-tert-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-5-7-15(8-6-10)12(20)18(13(21)17-15)9-11(19)16-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRHRXCLXMDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)
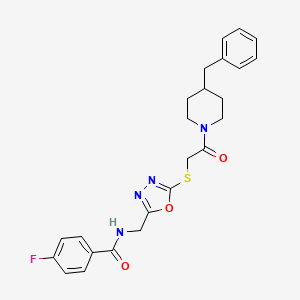
![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)
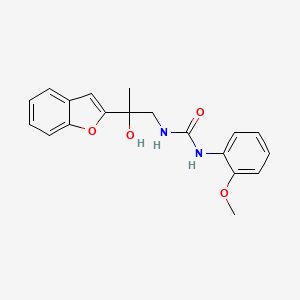
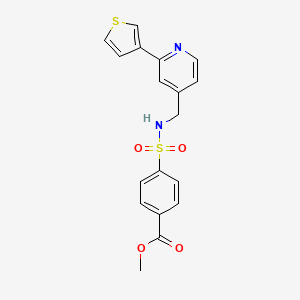
![2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2523341.png)
![4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2523342.png)
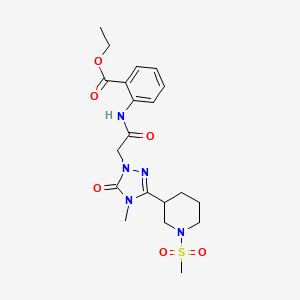
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2523344.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)
